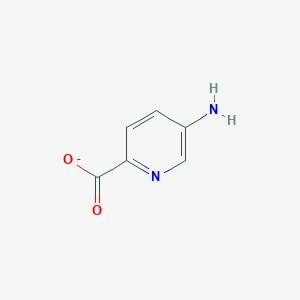

5-Aminopicolinate

Description

5-Aminopicolinate refers to derivatives of pyridine-2-carboxylic acid substituted with an amino group at the 5-position. The core structure is a pyridine ring with a carboxylic acid (or ester) group at position 2 and an amino group at position 3. Key derivatives include ethyl 5-aminopicolinate (CAS 33919-66-3; molecular formula C₈H₁₁ClN₂O₂) and methyl 5-aminopicolinate (CAS 67515-76-8; molecular formula C₇H₈N₂O₂) . These esters are widely used as intermediates in pharmaceutical and agrochemical synthesis due to their nucleophilic amino group and electron-withdrawing ester moiety, which enhance reactivity in coupling reactions .

Properties

Molecular Formula |

C6H5N2O2- |

|---|---|

Molecular Weight |

137.12 g/mol |

IUPAC Name |

5-aminopyridine-2-carboxylate |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10)/p-1 |

InChI Key |

WDJARUKOMOGTHA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5-Aminopicolinate Hydrochloride

This derivative (CAS 33919-66-3) is a hydrochloride salt with enhanced solubility. It is synthesized via nucleophilic substitution under deprotonated conditions using KOt-Bu in THF, yielding stable products despite challenges with product stability and reaction yields (~50%) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Reactivity and Functional Differences

- Nucleophilicity: The amino group in 5-aminopicolinates exhibits moderate nucleophilicity (N ≈ 21.09 in DMSO after deprotonation), enabling reactions with electrophiles like aryl halides . In contrast, 2-amino-5-methylpyridine lacks an electron-withdrawing group, reducing its reactivity in substitution reactions .

- Electronic Effects: The ester group in 5-aminopicolinates stabilizes negative charge during deprotonation, enhancing reactivity compared to 5-methylpicolinic acid .

- Synthetic Utility: Ethyl 5-aminopicolinate is preferred in heterocyclic synthesis (e.g., pyrano[2,3-b]pyridines) due to higher yields (46–49%) compared to methyl derivatives, which are more cost-effective but require harsher conditions .

Stability Challenges

Methyl 5-aminopicolinate derivatives show instability under prolonged storage, requiring inert atmospheres and low temperatures (2–8°C) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.